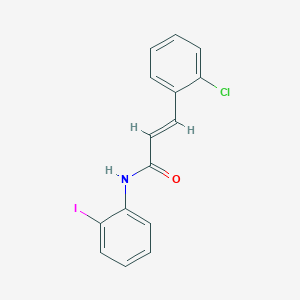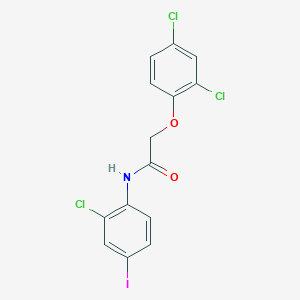
3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide, also known as CIAP, is a chemical compound that has gained significant attention in scientific research due to its potential as a useful tool in the study of protein-protein interactions.
Wirkmechanismus
3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide works by covalently binding to cysteine residues in proteins. This binding occurs through a Michael addition reaction between the acrylamide group of 3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide and the thiol group of cysteine. This covalent bond is stable and irreversible, allowing for long-term tracking of protein movements and interactions.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is stable in a variety of conditions, making it a useful tool in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide in lab experiments include its stability, non-toxicity, and ability to covalently label proteins. This allows for long-term tracking of protein movements and interactions, as well as the ability to study the effects of various compounds on these interactions.
The limitations of using 3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide include its specificity for cysteine residues, which limits its use to proteins that contain these residues. Additionally, the irreversible nature of the covalent bond formed between 3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide and cysteine residues can make it difficult to study the effects of compounds on protein interactions over time.
Zukünftige Richtungen
There are several potential future directions for the use of 3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide in scientific research. One area of interest is the development of new compounds that can covalently label proteins with greater specificity or selectivity. Another area of interest is the use of 3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide in the study of protein-protein interactions in living organisms, which could provide valuable insights into the mechanisms of various biological processes. Finally, the development of new techniques for tracking protein movements and interactions using 3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide could lead to the discovery of new drug targets and therapies for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide has been widely used in scientific research as a tool to study protein-protein interactions. It is particularly useful in the study of protein kinases and their interactions with other proteins. 3-(2-chlorophenyl)-N-(2-iodophenyl)acrylamide can be used to label proteins with a fluorescent tag, allowing researchers to track their movements and interactions in living cells. This technique has been used to study the interaction between protein kinases and their substrates, as well as the effects of various compounds on these interactions.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-iodophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClINO/c16-12-6-2-1-5-11(12)9-10-15(19)18-14-8-4-3-7-13(14)17/h1-10H,(H,18,19)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYLDEHKKRJAJS-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=CC=C2I)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(2-iodophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3741358.png)
![methyl 4-({3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B3741366.png)

![1-(4-fluorophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B3741387.png)

![N-(4-{[3-(5-bromo-2-methoxyphenyl)acryloyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B3741395.png)

![3-[3-(4-morpholinyl)-3-oxopropyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B3741416.png)
![diisopropyl 5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3741419.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3741431.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3741445.png)
![3-[4-(4-morpholinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3741452.png)
